molecular formula C22H15FN2OS B2430762 N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE CAS No. 313528-86-8

N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Cat. No.: B2430762
CAS No.: 313528-86-8
M. Wt: 374.43
InChI Key: GXMKYBUEMBTAHH-UHFFFAOYSA-N
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Description

N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a biphenyl carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Hantzsch thiazole synthesis, which involves the reaction of a thiourea derivative with a haloketone . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines.

Scientific Research Applications

N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3-FLUOROPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE
  • N-[4-(2-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE
  • N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-(2-METHOXYPHENOXY)ACETAMIDE

Uniqueness

N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the biphenyl carboxamide moiety contributes to its potential bioactivity.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2OS/c23-19-12-10-17(11-13-19)20-14-27-22(24-20)25-21(26)18-8-6-16(7-9-18)15-4-2-1-3-5-15/h1-14H,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMKYBUEMBTAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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